molecular formula C12H17NO2 B2369501 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 851175-84-3

3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2369501
CAS No.: 851175-84-3
M. Wt: 207.273
InChI Key: RVUQJFGITSAJDF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid, commonly known as DMPA, is an organic acid that has been used in a number of scientific research applications. It is a carboxylic acid, and is a derivative of propionic acid. DMPA has been used in various studies to investigate its biochemical and physiological effects, and to explore its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study conducted by Kumar, Kumar, and Nihana (2017) discusses the synthesis of novel pyrrole derivatives, including those structurally related to 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid. These compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as antibacterial agents (Kumar et al., 2017).

Antimicrobial and Antifungal Activities

  • Another research by Hublikar et al. (2019) involved synthesizing pyrrole chalcone derivatives, which demonstrated significant antimicrobial and antifungal activities. This underscores the potential of pyrrole-based compounds, like this compound, in creating new antimicrobial agents (Hublikar et al., 2019).

Fluorescence and Temperature Sensing

  • In a study by Han et al. (2013), a pyrrole derivative exhibited controlled fluorescence in the solid state, useful for temperature monitoring devices. This property of pyrrole derivatives could extend to compounds like this compound, potentially making them valuable in developing temperature-sensitive materials (Han et al., 2013).

Molecular Recognition and Hydrogen Bonding

  • Wash et al. (1997) explored a pyrrole derivative's ability to form intermolecular hydrogen-bonded dimers, demonstrating its potential in molecular recognition. This characteristic could be relevant to compounds like this compound in various chemical and biological contexts (Wash et al., 1997).

Antimycobacterial and Antibacterial Agents

  • Research by Joshi et al. (2017) on pyrrole analogs as antimycobacterial agents indicates that derivatives of pyrrole, including structures akin to this compound, could be effective in combating tuberculosis and other bacterial infections (Joshi et al., 2017).

Properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-7-13-9(2)8-11(10(13)3)5-6-12(14)15/h5-6,8H,4,7H2,1-3H3,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUQJFGITSAJDF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.